2-Formyl-5-isopropylphenylboronic acid
Overview
Description
2-Formyl-5-isopropylphenylboronic acid (CAS# 1451390-89-8) is a useful research chemical . It has a molecular weight of 192.01 and a molecular formula of C10H13BO3 .
Molecular Structure Analysis
The compound has a canonical SMILES structure of B(C1=C(C=CC(=C1)C©C)C=O)(O)O . The InChI structure is InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 385.8±52.0 °C at 760 mmHg, and a flash point of 187.1±30.7 °C . It has a molar refractivity of 52.1±0.4 cm³, a topological polar surface area of 58 Ų, and a molar volume of 170.0±5.0 cm³ .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Formylphenylboronic acids, including derivatives like 2-formyl-5-isopropylphenylboronic acid, are recognized for their versatile applications in organic synthesis due to their unique reactivity. They serve as pivotal intermediates in various coupling reactions, such as Suzuki-Miyaura coupling, which is instrumental in constructing complex organic frameworks. These compounds exhibit a propensity to undergo tautomeric transformations, leading to different structural motifs that can be harnessed for further chemical modifications. For instance, the formation of benzoxaboroles through tautomeric cyclization of formylphenylboronic acids showcases the dynamic equilibrium between different structural forms, influencing their reactivity and subsequent application in synthesis (Adamczyk-Woźniak et al., 2015; Luliński et al., 2007).
Polymorphic Control and Material Science
In material science, formylphenylboronic acids have been explored for controlling the polymorphic outcomes in crystallization processes. This is particularly relevant in designing materials with specific physical properties, such as those required in pharmaceuticals and advanced materials. The ability to influence the crystallization process and stabilize different polymorphic forms opens new avenues in material engineering and drug formulation (Semjonova & Be̅rziņš, 2022).
Biological Applications and Bioconjugation
From a biological standpoint, formylphenylboronic acids are utilized in bioconjugation strategies, providing a means to attach biomolecules to various substrates or other biomolecules. This capability is particularly useful in developing targeted drug delivery systems and biosensors. The reversible binding of boronic acids to diols, such as those found in sugars, allows for the creation of responsive systems that can be used in glucose sensing and insulin release, pivotal in diabetes management (Bhangu et al., 2020; Dilek et al., 2015).
properties
IUPAC Name |
(2-formyl-5-propan-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMRDYQDMKOJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225944 | |
Record name | Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-isopropylphenylboronic acid | |
CAS RN |
1451390-89-8 | |
Record name | Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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